6α-Methyl Mometasone Furoate-d3

LC-MS/MS Bioanalytical Method Validation Quantitative Pharmaceutical Analysis

6α-Methyl Mometasone Furoate-d3 is the deuterated isotopologue of Mometasone EP Impurity J, providing a +3 Da mass shift that uniquely enables stable isotope dilution LC-MS/MS for regulatory-compliant impurity quantification. With a validated matrix effect recovery window of 98.5–102.3% and intraday precision of 1.8% RSD, it directly supports ICH Q3A/B impurity thresholds and ICH M10 bioanalytical method validation. Non-substitutable by unlabeled C₂₈H₃₂Cl₂O₆, which co-elutes and introduces quantitation errors.

Molecular Formula C₂₈H₂₉D₃Cl₂O₆
Molecular Weight 538.47
Cat. No. B1161765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6α-Methyl Mometasone Furoate-d3
Molecular FormulaC₂₈H₂₉D₃Cl₂O₆
Molecular Weight538.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6α-Methyl Mometasone Furoate-d3: Deuterated Glucocorticoid Reference Standard for Pharmaceutical Analysis


6α-Methyl Mometasone Furoate-d3 (Molecular Formula: C₂₈H₂₉D₃Cl₂O₆; Molecular Weight: 538.47 g/mol) is a deuterium-labeled synthetic glucocorticoid and the stable isotopologue of 6α-Methyl Mometasone Furoate (Mometasone EP Impurity J) . The compound features three deuterium atoms incorporated at the 3, 4, and 5 positions of the furan-2-carboxylate moiety, preserving the pharmacological activity of the parent corticosteroid while introducing a mass shift (+3 Da) critical for mass spectrometric differentiation . It is primarily deployed as an internal standard for the quantification of 6α-Methyl Mometasone Furoate and mometasone-related impurities in pharmaceutical quality control and analytical method validation .

Why 6α-Methyl Mometasone Furoate-d3 Cannot Be Replaced by Unlabeled 6α-Methyl Mometasone Furoate


Substituting 6α-Methyl Mometasone Furoate-d3 with its unlabeled counterpart (C₂₈H₃₂Cl₂O₆, 535.46 g/mol) in analytical workflows introduces quantitation errors that compromise regulatory compliance. The unlabeled compound co-elutes with the analyte and produces identical precursor and product ions in LC-MS/MS detection, precluding accurate peak assignment and introducing substantial matrix effects (recovery range: 85.4–112.7% for unlabeled vs. 98.5–102.3% for the deuterated internal standard) . Furthermore, the absence of a distinguishable mass shift (+3 Da) prevents the use of stable isotope dilution strategies mandated by ICH M10 guidelines for bioanalytical method validation, leading to elevated intraday precision variability (%RSD = 4.6 for unlabeled vs. 1.8 for the deuterated compound) and compromised limits of quantitation [1]. The deuterated compound is therefore non-substitutable in validated quantitative assays.

6α-Methyl Mometasone Furoate-d3: Quantitative Evidence of Analytical Differentiation


LC-MS/MS Quantitation: Deuterated Internal Standard Reduces Intraday Precision Variability by 61% Relative to Unlabeled Analog

In validated LC-MS/MS method development, 6α-Methyl Mometasone Furoate-d3 demonstrates a 61% reduction in intraday precision variability (%RSD = 1.8) compared to the unlabeled analog (%RSD = 4.6) when employed as an internal standard . The deuterated compound also exhibits a substantially narrower and more accurate matrix effect recovery window (98.5–102.3%) relative to the unlabeled compound (85.4–112.7%), which shows both ion suppression and enhancement artifacts .

LC-MS/MS Bioanalytical Method Validation Quantitative Pharmaceutical Analysis

Matrix Effect Control: Deuterated Internal Standard Exhibits 98.5–102.3% Recovery vs. 85.4–112.7% for Unlabeled Analog

6α-Methyl Mometasone Furoate-d3 demonstrates a narrow matrix effect recovery range of 98.5–102.3%, indicating minimal ion suppression or enhancement across diverse biological matrices . In contrast, the unlabeled 6α-Methyl Mometasone Furoate exhibits a substantially wider recovery range of 85.4–112.7%, revealing significant matrix-dependent variability that can compromise quantitative accuracy .

Matrix Effect Ion Suppression Stable Isotope Dilution

Mass Differentiation: 6α-Methyl Mometasone Furoate-d3 Provides +3 Da Shift and +17 Da Total Differential vs. Mometasone Furoate

6α-Methyl Mometasone Furoate-d3 (538.47 g/mol) incorporates three deuterium atoms that confer a +3 Da mass shift relative to unlabeled 6α-Methyl Mometasone Furoate (535.46 g/mol) . The combined structural modifications—6α-methylation (+14 Da) plus deuteration (+3 Da)—yield a total mass differential of +17 Da relative to the parent drug mometasone furoate (C₂₇H₃₀Cl₂O₆, 521.44 g/mol), enabling unambiguous mass spectrometric differentiation .

Isotopic Labeling Mass Spectrometry Chromatographic Co-elution

Synthetic Efficiency: Enzymatic Deuterium Incorporation Routes Achieve 97% Incorporation vs. 85% Baseline Methods

Recent patent disclosures describe enzymatic synthesis routes employing modified Aspergillus oxidoreductases to improve deuterium incorporation efficiency from a baseline of 85% to 97% for 6α-Methyl Mometasone Furoate-d3 production . This 12-percentage-point improvement in labeling efficiency concurrently reduces chiral impurity formation, enhancing final isotopic purity specifications .

Deuterium Labeling Enzymatic Synthesis Isotopic Purity

6α-Methyl Mometasone Furoate-d3: Validated Analytical and Quality Control Applications


Pharmaceutical Impurity Quantification in Mometasone Furoate API and Drug Product Release Testing

6α-Methyl Mometasone Furoate-d3 serves as a stable isotope-labeled internal standard for the quantitative determination of Mometasone EP Impurity J (6α-Methyl Mometasone Furoate) in mometasone furoate active pharmaceutical ingredient (API) and finished drug products. The compound's +3 Da mass shift enables stable isotope dilution LC-MS/MS methodology, reducing intraday precision variability to 1.8% RSD compared to 4.6% RSD for unlabeled alternatives . This precision improvement supports compliance with ICH Q3A/Q3B impurity reporting thresholds and ICH M10 bioanalytical validation requirements.

Method Development and Validation for Regulated Bioanalytical Studies

In GLP-compliant bioanalytical laboratories, 6α-Methyl Mometasone Furoate-d3 is employed during method development and validation phases to establish calibration curves and quality control samples for quantifying 6α-Methyl Mometasone Furoate in biological matrices. The compound's narrow matrix effect recovery window (98.5–102.3%) eliminates the need for extensive matrix-matched calibration, accelerating method development timelines and reducing validation costs . The improved precision (%RSD = 1.8) ensures that intraday and interday accuracy and precision acceptance criteria (±15% at all concentrations except LLOQ) are reliably met.

High-Resolution Mass Spectrometry (HRMS) and Dried Blood Spot Analysis Workflows

6α-Methyl Mometasone Furoate-d3 is integrated into emerging HRMS workflows coupled with ion mobility spectrometry, achieving detection sensitivity of 0.01 ng/mL in dried blood spot analyses . This application is particularly relevant for pediatric pharmacokinetic studies requiring minimal sample volumes, where the deuterated internal standard's consistent ionization behavior and chromatographic co-elution (retention time: 4.2 ± 0.1 min for both labeled and unlabeled forms) ensure reliable quantitation even at sub-nanogram per milliliter concentrations .

Stability-Indicating Method Development and Forced Degradation Studies

During pharmaceutical stability studies, 6α-Methyl Mometasone Furoate-d3 functions as an internal standard to track the formation and quantification of the 6α-methyl impurity (EP Impurity J) under ICH Q1A(R2) stress conditions (hydrolysis, oxidation, thermal, photolytic). The deuterated compound's isotopic purity (≥98%) and mass differentiation from degradation products enable selective detection without interference from co-eluting matrix components or newly formed degradants .

Quote Request

Request a Quote for 6α-Methyl Mometasone Furoate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.